molecular formula C20H16N4O2S B2766633 (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 372508-52-6

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2766633
CAS No.: 372508-52-6
M. Wt: 376.43
InChI Key: NJHWGVUDIQDQAE-WJDWOHSUSA-N
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Description

(Z)-3-((2,4-Dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group and an acrylonitrile moiety linked to a 2,4-dimethylphenylamino group.

Properties

IUPAC Name

(Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-6-7-18(14(2)8-13)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-17(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWGVUDIQDQAE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The compound is characterized by the following structural features:

  • A thiazole ring that is known for its diverse biological activities.
  • A nitrile group which often contributes to the compound's reactivity and biological properties.
  • An amino group attached to a dimethylphenyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. While specific details on the synthesis of this exact compound were not found, similar compounds have been synthesized through analogous methods involving thiazole derivatives and phenyl amines .

Antitumor Activity

Numerous studies have indicated that compounds containing thiazole rings exhibit significant antitumor activity. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with enhanced activity. In particular, compounds with IC50 values in the low micromolar range have been reported .

A study focusing on thiazole-bearing molecules highlighted that certain derivatives showed potent inhibition against cancer cell proliferation, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The specific structural components of this compound may contribute to similar or enhanced activity.

The proposed mechanisms for the antitumor activity of thiazole derivatives often involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Interaction with DNA or RNA, leading to disruption of cellular processes.

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Substitution patterns on the phenyl and thiazole rings significantly affect biological activity.
  • The presence of nitro groups can enhance lipophilicity and improve cellular uptake.
  • Dimethyl substitutions on the phenyl ring are often linked to increased potency against cancer cell lines .

Study 1: Thiazole Derivatives Against Cancer

A series of thiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituents led to variations in potency. For example, compounds with a 3-nitrophenyl substitution showed enhanced cytotoxicity compared to their non-nitro counterparts .

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92HT29
Compound B1.98 ± 1.22Jurkat
This compoundTBDTBD

Study 2: Mechanistic Insights

Research utilizing molecular dynamics simulations revealed that certain thiazole compounds interact primarily through hydrophobic contacts with target proteins involved in cancer progression. This suggests a mechanism where structural modifications can be optimized to enhance binding affinity and specificity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These compounds have shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

This table illustrates the potential of similar compounds in inhibiting bacterial growth, suggesting that this compound could be explored for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated, particularly its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of Cytokine Production

In a study involving human monocytes, treatment with this compound resulted in a significant reduction in the levels of these cytokines, indicating its potential utility in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Compounds with acrylonitrile and thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action

The proposed mechanisms include:

  • Induction of apoptosis
  • Cell cycle arrest at the G2/M phase

Flow cytometry analyses have shown increased sub-G1 populations in treated cells compared to controls, supporting the hypothesis that this compound can effectively induce cancer cell death.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HT-2915G2/M phase arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID/References
(Z)-3-((2,4-Dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (Target) C₂₀H₁₇N₅O₂S 391.45 2,4-Dimethylphenylamino; 3-nitrophenyl-thiazol
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile C₁₉H₁₃ClN₄O₂S 396.85 3-Chloro-2-methylphenylamino; 4-nitrophenyl-thiazol 1272000
(Z)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile C₁₈H₁₁BrFN₅O₂S 444.28 4-Bromo-2-fluorophenylamino; 3-nitrophenyl-thiazol
(Z)-3-((2,4-Dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile C₂₁H₂₀N₄O₃S 408.47 2,4-Dimethoxyphenylamino; 4-ethoxyphenyl-thiazol

Key Observations

Substituent Effects on Electronic Properties: The 3-nitrophenyl group (target compound) is electron-withdrawing, reducing electron density on the thiazole ring compared to 4-nitrophenyl (). This may alter reactivity or binding affinity in biological systems .

Steric and Stereochemical Differences :

  • The 2,4-dimethylphenyl group in the target compound provides steric bulk compared to smaller substituents (e.g., 3-chloro-2-methylphenyl in ). This could influence binding pocket compatibility in enzyme targets .
  • The (Z)-configuration ensures spatial proximity between the acrylonitrile and thiazole groups, which may stabilize π-π stacking or hydrogen bonding .

Q & A

Q. What experimental frameworks validate multi-target effects in complex biological systems?

  • Methodology :
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Metabolomics : LC-MS-based profiling to track changes in ATP, NADH, and other metabolites .
  • CRISPR screens : Knock out putative target genes to confirm functional dependencies .

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